1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1-bromo-3-chloropropane as a starting material, which undergoes a nucleophilic substitution reaction with 5-ethoxy-2-fluorobenzene under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products Formed:
- Substituted benzene derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Used in similar nucleophilic substitution reactions.
1-Bromo-3-phenylpropane: Utilized in the synthesis of various organic compounds.
Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxy and fluorine groups can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H14BrFO |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
RYQBDPANXNBFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)CCCBr |
Origin of Product |
United States |
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